(5S)-5-amino-1-benzylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(5S)-5-amino-1-benzylpiperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 |
InChI Key |
QYWBKHBCEIIAMQ-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N(C[C@H]1N)CC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(CC1N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5s 5 Amino 1 Benzylpiperidin 2 One and Its Chiral Derivatives
Asymmetric Synthesis Approaches
Asymmetric synthesis provides the most direct routes to enantiopure compounds like (5S)-5-amino-1-benzylpiperidin-2-one, establishing the critical stereocenter at the C5 position with high fidelity. These methods can be broadly categorized into those utilizing chiral auxiliaries and those employing asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a reliable method for controlling stereochemistry in the synthesis of complex molecules. nih.gov
While a specific application of a chiral auxiliary for the direct synthesis of this compound is not extensively documented in readily available literature, the principle can be illustrated through methodologies applied to similar lactam systems. For instance, Evans' oxazolidinone auxiliaries are widely used for asymmetric alkylations and aldol (B89426) reactions that can set the stage for cyclization into chiral piperidin-2-ones. wikipedia.org A general approach would involve attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to introduce the amino or a precursor functional group at the desired position, and then proceeding with cyclization and auxiliary removal.
Commonly used chiral auxiliaries in asymmetric synthesis are derived from readily available natural products like amino acids. wikipedia.org
Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | wikipedia.org |
| Pseudoephedrine | Asymmetric alkylations | nih.gov |
| Camphorsultam | Asymmetric Diels-Alder, aldol reactions | nih.gov |
| (S)-1-Phenylethylamine | Formation of chiral imines/enamines | dicp.ac.cn |
The selection of the chiral auxiliary is crucial as it dictates the stereochemical outcome of the reaction. The steric hindrance and electronic properties of the auxiliary guide the approach of reagents, leading to the preferential formation of one diastereomer.
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral piperidin-2-ones, asymmetric hydrogenation of unsaturated precursors is a prominent strategy. wikipedia.org
For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This methodology, while applied to a different heterocyclic system, highlights the potential of transition metal catalysis in creating chiral lactams. A similar strategy could be envisioned for the synthesis of 5-aminopiperidin-2-one (B114697) derivatives, starting from a suitable unsaturated precursor like a dihydropyridinone.
Rhodium-catalyzed asymmetric hydrogenation is another powerful tool. Catalysts featuring chiral phosphine (B1218219) ligands, such as BINAP, have been successfully used in the enantioselective hydrogenation of various substrates. wikipedia.org The application of such catalysts to an appropriately substituted dehydro-piperidin-2-one could afford the desired this compound with high enantiomeric excess.
Table 2: Examples of Asymmetric Catalytic Reactions for Heterocycle Synthesis
| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |
| Asymmetric Hydrogenation | Palladium with chiral ligand | Pyrazin-2-ols | Chiral Piperazin-2-ones | dicp.ac.cnrsc.org |
| Asymmetric Hydrogenation | Rhodium-BINAP | β-Keto esters | Chiral β-hydroxy esters | wikipedia.org |
| Asymmetric C-H Amination | Copper with chiral ligand | N-Fluoride amides | Chiral Pyrrolidines/Piperidines | rsc.org |
The development of new catalysts and ligands continues to expand the scope and efficiency of asymmetric catalysis for the synthesis of complex chiral molecules.
Ring-Closing Strategies for the Piperidin-2-one Core Formation
The formation of the six-membered lactam ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are commonly employed for this purpose.
Intramolecular amidation, or lactamization, is a direct method for forming the piperidin-2-one ring. This typically involves the cyclization of a δ-amino acid or its corresponding ester. A well-documented approach to the synthesis of enantiopure 5-aminopiperidin-2-ones starts from L-aspartic acid. dicp.ac.cnrsc.org
In this strategy, the amino and carboxylic acid functionalities of the starting material are suitably protected and modified to generate a linear precursor that is primed for cyclization. The key lactamization step is often promoted by standard peptide coupling reagents or by thermal activation. For instance, the cyclization of a δ-amino ester can be achieved under basic or acidic conditions, or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The design of the acyclic precursor is paramount for achieving high yields and stereochemical control during the ring-closing step. Starting from a chiral pool material like L-aspartic acid inherently sets the stereochemistry at what will become the C5 position of the piperidin-2-one ring.
A synthetic route to enantiopure 5-aminopiperidin-2-ones has been reported starting from L-aspartic acid. dicp.ac.cnrsc.org The key steps involve the transformation of L-aspartic acid into a 1,4-bis-electrophile which then undergoes regioselective functionalization and subsequent lactamization to furnish the desired 5-aminopiperidin-2-one scaffold. This method provides excellent control over the stereochemistry at the C5 position.
The diastereoselectivity of further functionalization of the piperidin-2-one ring can be controlled by the existing stereocenter. For example, C-alkylation of N-protected 5-aminopiperidin-2-ones has been shown to proceed with high diastereoselectivity, leading to cis-disubstituted products. dicp.ac.cnrsc.org
Table 3: Key Steps in the Synthesis of 5-Aminopiperidin-2-one from L-Aspartic Acid
| Step | Transformation | Key Reagents | Outcome | Reference |
| 1 | Protection and Reduction | Boc-anhydride, BH3·THF | Formation of protected amino alcohol | dicp.ac.cnrsc.org |
| 2 | Conversion to dielectrophile | Mesyl chloride, NaN3 | Formation of azido (B1232118) mesylate | dicp.ac.cnrsc.org |
| 3 | Regioselective functionalization | Various nucleophiles | Introduction of substituents | dicp.ac.cnrsc.org |
| 4 | Lactamization | H2, Pd/C; heat | Formation of 5-aminopiperidin-2-one | dicp.ac.cnrsc.org |
This approach demonstrates how a readily available chiral starting material can be elaborated into a complex heterocyclic product with high stereochemical fidelity.
Derivatization from Related Chiral Heterocyclic Scaffolds
Another synthetic strategy involves the transformation of an existing chiral heterocyclic scaffold into the desired piperidin-2-one. This can involve ring-expansion, ring-contraction, or functional group interconversion of a related heterocycle.
For instance, chiral pyrrolidines, which are readily accessible from starting materials like pyroglutamic acid, can be precursors to piperidines. While a direct ring expansion of a pyrrolidine (B122466) to a 5-aminopiperidin-2-one is not a commonly reported transformation, multi-step sequences involving ring-opening and subsequent re-cyclization could be envisaged.
A more direct approach could involve the derivatization of a pre-existing chiral piperidine (B6355638). For example, a chiral 5-hydroxypiperidin-2-one (B102186) could be converted to the corresponding 5-amino derivative through a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection. The stereochemistry of the starting alcohol would direct the stereochemical outcome of the amination step.
The synthesis of chiral piperidines via the reduction of chiral pyridinium (B92312) salts has also been reported, offering another potential entry point to chiral piperidine derivatives that could be further functionalized to the target compound. dicp.ac.cn
Transformations from Chiral Pyrrolidine Derivatives
The synthesis of the piperidinone ring system can be achieved through the transformation of chiral pyrrolidine precursors. One common strategy involves the use of readily available chiral starting materials, such as amino acids, to construct the pyrrolidine ring, which is then elaborated into the desired piperidinone. For instance, a synthetic approach can commence from a chiral pool material like L-aspartic acid. The synthesis of enantiopure 5-aminopiperidin-2-ones has been reported starting from aspartic acid, which allows for the establishment of the desired stereocenter at the C-5 position. acs.orgnih.gov
While direct transformation of a pre-formed chiral pyrrolidine into a 5-aminopiperidin-2-one is a complex process, related strategies involving ring expansion are more commonly employed. These methods often involve the cleavage of a pyrrolidine ring bond followed by the insertion of a carbon atom and subsequent recyclization to form the six-membered piperidinone ring.
Ring Expansion Methodologies for Piperidine Ring Formation
Ring expansion of smaller cyclic precursors, such as pyrrolidines or azetidines, provides a powerful tool for the construction of the piperidine skeleton. researchgate.netresearchgate.net These methodologies can be particularly useful for the synthesis of complex piperidine derivatives with defined stereochemistry.
One such approach involves the Stevens rearrangement of N-benzylazetidinium salts, which can lead to the formation of 2-phenylpyrrolidines. While this specific example leads to a pyrrolidine, analogous rearrangements of suitably substituted precursors could potentially be adapted for piperidinone synthesis. researchgate.net Another strategy involves the ring expansion of trifluoromethyl pyrrolidines, synthesized from L-proline, to yield 4-substituted α-trifluoromethyl azepanes via a bicyclic azetidinium intermediate. researchgate.net Although this leads to a seven-membered ring, the underlying principle of nucleophilic ring-opening of a strained bicyclic system is relevant.
A more direct conceptual approach would involve a one-carbon ring expansion of a substituted pyrrolidine. For example, a Curtius, Hofmann, or Schmidt rearrangement of a suitably functionalized pyrrolidine-2-acetic acid derivative could, in principle, lead to a 5-aminopiperidin-2-one after subsequent cyclization.
Table 1: Ring Expansion Strategies for N-Heterocycle Synthesis
| Starting Material | Methodology | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Benzylazetidinium salts | Stevens rearrangement | 2-Phenylpyrrolidines | High regioselectivity, variable diastereoselectivity. | researchgate.net |
| Trifluoromethyl pyrrolidines (from L-proline) | Regioselective ring-opening of a bicyclic azetidinium intermediate | 4-Substituted α-trifluoromethyl azepanes | Regioselectivity induced by the trifluoromethyl group. | researchgate.net |
Stereoselective Introduction of the C-5 Amino Functionality
The stereoselective installation of the amino group at the C-5 position is a critical step in the synthesis of this compound. When starting from chiral precursors like amino acids, the stereochemistry at the C-5 position can often be pre-determined. For example, the use of L-aspartic acid can lead to the (S)-configuration at the carbon that will become C-5 of the piperidinone ring. acs.orgnih.gov
Alternatively, stereoselective amination reactions can be employed on a pre-existing piperidinone scaffold. This can be achieved through various methods, including the reduction of a corresponding oxime or the nucleophilic opening of an epoxide with an amine source. Another approach involves the Hofmann rearrangement of a piperidinone-5-carboxamide, where the stereochemistry of the migrating carbon is retained.
A study on the synthesis of enantiopure 4- and 5-aminopiperidin-2-ones demonstrated a regiocontrolled synthesis starting from aspartic acid. This approach allows for the formation of the chiral center at the future C-5 position early in the synthetic sequence, ensuring the desired stereochemistry. acs.orgnih.gov
Formation of the N-Benzyl Substituent
The final step in the synthesis of the target compound is the introduction of the benzyl (B1604629) group onto the nitrogen atom of the piperidinone ring. This can be accomplished through two primary strategies: N-alkylation with benzyl halides or reductive amination.
N-Alkylation Strategies Utilizing Benzyl Halides
Direct N-alkylation of the 5-aminopiperidin-2-one precursor with a benzyl halide, such as benzyl bromide or benzyl chloride, is a common and straightforward method for introducing the N-benzyl group. This reaction is typically carried out in the presence of a base to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity.
The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine (B128534). The reaction can be performed in a variety of solvents, including polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. It is important to consider the potential for N-alkylation of the C-5 amino group. Protecting the amino group prior to N-benzylation of the lactam is a common strategy to ensure regioselectivity.
A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of K2CO3 highlights the general conditions that can be applied to similar N-alkylation reactions. mdpi.comresearchgate.net
Table 2: Conditions for N-Alkylation of Amides/Lactams
| Substrate | Alkylating Agent | Base | Solvent | Key Observations | Reference |
|---|---|---|---|---|---|
| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Not specified | Formation of two separable regioisomers. | mdpi.comresearchgate.net |
| Piperidine | Substituted benzyl chlorides | K₂CO₃ | Ethanol or Dichloromethane | Solvent and substrate reactivity influence outcome. | chemicalforums.com |
| Primary amines | Alkyl bromides | Competitive deprotonation/protonation | Not specified | Selective monoalkylation. | rsc.org |
Reductive Amination Routes for N-Benzyl Group Incorporation
Reductive amination offers an alternative and often milder approach for the introduction of the N-benzyl group. This two-step, one-pot process involves the reaction of the 5-aminopiperidin-2-one with benzaldehyde (B42025) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-benzyl derivative.
A key advantage of reductive amination is the use of less harsh reagents compared to alkyl halides. The reduction of the intermediate iminium ion is typically achieved using mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl group of the lactam. masterorganicchemistry.comchemistrysteps.compearson.com
The reaction is generally carried out in an acidic medium to facilitate the formation of the iminium ion. The choice of solvent is typically a protic solvent like methanol (B129727) or ethanol. This method is widely applicable for the synthesis of secondary and tertiary amines. sigmaaldrich.comresearchgate.net
Table 3: Reagents for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Typical Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Primary or secondary amine | NaBH₃CN | Methanol, Ethanol | Selective reduction of the imine/iminium ion. | masterorganicchemistry.comchemistrysteps.com |
| Aldehydes/Ketones | Primary or secondary amine | NaBH(OAc)₃ | Dichloroethane, Tetrahydrofuran | Mild and effective for a wide range of substrates. | sigmaaldrich.com |
| Benzaldehyde | Methylamine | NaBH₃CN | Not specified | Synthesis of benzylmethylamine. | pearson.com |
Chemical Transformations and Reactivity Profiles of 5s 5 Amino 1 Benzylpiperidin 2 One
Reactions Involving the C-5 Amino Group
The primary amino group at the C-5 position is a key site for various functionalization reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.
Acylation, Sulfonylation, and Carbamoacylation Reactions
The nucleophilic nature of the C-5 primary amine allows it to readily undergo acylation, sulfonylation, and carbamoylation reactions. These transformations are fundamental in peptide synthesis and for modifying the electronic and steric properties of the molecule.
Acylation reactions with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), yield the corresponding N-acyl derivatives. For instance, the reaction with acetyl chloride would produce (5S)-5-acetamido-1-benzylpiperidin-2-one. These reactions are typically high-yielding and proceed under mild conditions. The resulting amide bond is generally stable, providing a robust linkage for further synthetic manipulations. Radical acylation has also been reported for lysine (B10760008) derivatives, suggesting an alternative pathway for the acylation of amino-containing compounds. nih.gov
Sulfonylation of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a suitable solvent and in the presence of a base, affords the corresponding sulfonamides. This functional group can act as a hydrogen bond donor and acceptor, influencing the conformational preferences and biological activity of the resulting molecule. The synthesis of sulfonamides can be achieved through various methods, including indium-catalyzed sulfonylation of amines. organic-chemistry.org
Carbamoacylation involves the reaction of the primary amine with isocyanates or carbamoyl (B1232498) chlorides to form urea (B33335) or carbamate (B1207046) derivatives, respectively. For example, reaction with phenyl isocyanate would yield a phenylurea derivative at the C-5 position. These reactions are crucial for introducing functionalities that can participate in hydrogen bonding and are often found in biologically active compounds. The carbamoylation of amino groups in amino acids and peptides has been extensively studied. nih.gov
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Carbamoacylation | Phenyl isocyanate | Urea |
Alkylation and Reductive Amination of the Primary Amine
Alkylation of the C-5 amino group can be achieved using alkyl halides. However, direct alkylation often leads to a mixture of mono- and di-alkylated products, making it a less controlled method. A study on the diastereoselective C-alkylation of enantiopure 4- and 5-aminopiperidin-2-ones demonstrated that after N-protection of the lactam, alkylation can proceed with high stereoselectivity. acs.org Specifically, for 5-amino lactams, a cis-selectivity was observed during alkylation. acs.org
Reductive amination provides a more controlled and efficient method for the mono-alkylation of the primary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or a ketone, followed by in-situ reduction of the intermediate. scribd.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound. masterorganicchemistry.com For example, reacting (5S)-5-amino-1-benzylpiperidin-2-one with a ketone in the presence of a suitable reducing agent would yield a secondary amine at the C-5 position. This method is widely used due to its high yields and operational simplicity.
| Reaction | Carbonyl Compound | Reducing Agent | Product |
| Reductive Amination | Aldehyde (R-CHO) | Sodium cyanoborohydride | (5S)-5-(Alkylamino)-1-benzylpiperidin-2-one |
| Reductive Amination | Ketone (R-CO-R') | Sodium triacetoxyborohydride | (5S)-5-(Dialkylamino)-1-benzylpiperidin-2-one |
Formation of Schiff Bases and Imine Derivatives
The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. dergipark.org.tr This condensation reaction typically occurs under mild acidic or basic conditions and involves the elimination of a water molecule. mdpi.com The resulting C=N double bond of the Schiff base is a versatile functional group that can be involved in various subsequent transformations. For instance, the imine can be reduced to a secondary amine, as seen in reductive amination, or it can be attacked by nucleophiles. The formation of Schiff bases is a fundamental reaction in organic chemistry and is crucial for the synthesis of many heterocyclic compounds. ekb.eg
Transformations of the Lactam Carbonyl Moiety
The lactam ring, and specifically the carbonyl group, offers another site for chemical modification, although it is generally less reactive than the primary amino group.
Stereoselective Reduction to Piperidines and Piperidinols
The lactam carbonyl group can be reduced to a methylene (B1212753) group, converting the piperidin-2-one to a piperidine (B6355638). This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The N-benzyl group is generally stable under these conditions. The stereochemistry at the C-5 position is typically retained during this transformation.
Nucleophilic Additions and Ring-Opening Reactions of the Lactam
The lactam carbonyl group is susceptible to attack by strong nucleophiles. For example, organometallic reagents like Grignard reagents or organolithium compounds could add to the carbonyl, leading to the formation of a hemiaminal intermediate, which upon acidic workup could potentially lead to ring-opened products or rearranged structures.
Ring-opening of the lactam can be achieved under harsh acidic or basic conditions, leading to the formation of the corresponding γ-amino acid derivative. For instance, hydrolysis with a strong acid would cleave the amide bond to yield 4-amino-5-(benzylamino)pentanoic acid. The N-benzyl group may also be susceptible to cleavage under certain hydrogenolysis conditions. Ring-opening polymerization of related N-benzyl cyclic peptoids has been demonstrated, suggesting that under specific catalytic conditions, the lactam ring of this compound could also be opened. rsc.org
| Transformation | Reagent/Condition | Product Type |
| Complete Reduction | Lithium aluminum hydride | Substituted piperidine |
| Partial Reduction | Selective reducing agent | Substituted piperidinol |
| Nucleophilic Addition | Grignard reagent | Hemiaminal intermediate |
| Ring-Opening | Strong acid/base | γ-Amino acid derivative |
Reactivity at Other Positions of the Piperidin-2-one Ring System
The piperidin-2-one core of this compound offers several sites for chemical modification, namely the C-3, C-4, and C-6 positions. The reactivity at these sites is influenced by the electronic effects of the adjacent amide functionality and the steric hindrance imposed by the substituents.
Regioselective Functionalization at C-3, C-4, and C-6 Positions
The functionalization of the carbon framework of the piperidin-2-one ring can be achieved with a degree of regioselectivity, primarily dictated by the inherent reactivity of each position.
C-3 Position: The methylene group at the C-3 position is α to the lactam carbonyl, rendering the corresponding protons acidic. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), generates a lactam enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide range of substituents. The stereoselectivity of such reactions is often influenced by the N-substituent. For instance, in related N-glycosyl-δ-valerolactam systems, alkylation of the corresponding enolate has been shown to proceed with high diastereoselectivity. researchgate.net This suggests that the C-3 position is a prime target for stereoselective functionalization.
C-4 Position: The C-4 methylene group is generally less reactive towards ionic transformations compared to the C-3 and C-6 positions, as it is not directly activated by an adjacent heteroatom or a carbonyl group. Functionalization at this position would likely require more forcing conditions or alternative strategies such as radical-mediated reactions.
C-6 Position: The protons at the C-6 position are α to the lactam nitrogen. While less acidic than the α-protons of the carbonyl group, deprotonation at this position can be achieved under specific conditions, leading to the formation of an aza-enolate. This intermediate can then participate in reactions with electrophiles. However, the steric bulk of the N-benzyl group might influence the accessibility of the C-6 protons and the subsequent reactivity of the aza-enolate.
| Position | Activating Group | Potential Reactions | Key Considerations |
| C-3 | Carbonyl (C=O) | Alkylation, Aldol (B89426) condensation, Michael addition | Formation of a lactam enolate; potential for high stereoselectivity. |
| C-4 | None | Radical halogenation, C-H activation | Generally unreactive towards ionic reagents; requires specific activation. |
| C-6 | Nitrogen (N) | Deprotonation to form an aza-enolate | Less acidic than C-3 protons; steric hindrance from the N-benzyl group. |
Epoxidation and Subsequent Ring-Opening of Unsaturated Derivatives
The introduction of a double bond into the piperidin-2-one ring opens up further avenues for functionalization, most notably through epoxidation and subsequent ring-opening reactions. Unsaturated derivatives of this compound could potentially be synthesized through various methods, such as dehydrogenation of the saturated lactam.
The epoxidation of an unsaturated piperidin-2-one derivative would likely proceed with common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The facial selectivity of the epoxidation would be influenced by the steric and electronic properties of the substituents on the ring, including the N-benzyl group.
The resulting epoxide is a versatile intermediate that can undergo nucleophilic ring-opening reactions. masterorganicchemistry.com The regioselectivity of the ring-opening is dependent on the reaction conditions:
Under basic or neutral conditions , the nucleophile will typically attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. libretexts.org
Under acidic conditions , the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org
For instance, the ring-opening of 1-aralkyl-3,4-epoxypiperidines has been studied, demonstrating that the regioselectivity can be controlled by the choice of solvent and the use of Lewis acids. lookchem.com Protic solvents tend to favor attack at the C-3 position, while the use of lithium salts in aprotic solvents directs the nucleophile to the C-4 position. lookchem.com
| Reaction | Reagents | Product | Regioselectivity |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide | Influenced by ring substituents |
| Ring-Opening (Basic/Neutral) | Nu⁻ (e.g., RO⁻, R₂NH) | β-hydroxy-substituted piperidin-2-one | Attack at the less substituted carbon |
| Ring-Opening (Acidic) | Nu-H (e.g., H₂O, ROH), H⁺ | β-hydroxy-substituted piperidin-2-one | Attack at the more substituted carbon |
Strategic Role of the N-Benzyl Group in Directed Chemical Transformations
The N-benzyl group in this compound is not merely a passive substituent but plays a crucial role in protecting the lactam nitrogen and influencing the stereochemical outcome of reactions.
Auxiliary and Protecting Group Functions of the Benzyl (B1604629) Moiety
The benzyl group serves as a robust protecting group for the lactam nitrogen. It is stable under a wide range of reaction conditions, including acidic and basic media, making it suitable for multi-step syntheses. The installation of the N-benzyl group can be achieved through the reaction of the parent lactam with benzyl bromide in the presence of a base.
The removal of the N-benzyl group is typically accomplished via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which is a mild and efficient method that often preserves other functional groups. Alternatively, oxidative debenzylation methods can be employed. researchgate.net
Beyond its protective function, the benzyl group can also act as a directing group. While direct electronic effects on the piperidin-2-one ring are minimal, its steric presence is significant. It can shield one face of the molecule, thereby directing the approach of incoming reagents to the opposite, less hindered face. This steric influence is pivotal in controlling the stereoselectivity of reactions on the ring.
Influence of the N-Benzyl Group on Stereoselectivity
The stereochemical outcome of reactions on the piperidin-2-one ring can be significantly influenced by the N-benzyl group. This substituent can impact the conformational equilibrium of the six-membered ring and create a chiral environment that favors the formation of one stereoisomer over another.
For example, in the alkylation of the C-3 position via an enolate intermediate, the N-benzyl group can dictate the direction of electrophilic attack. The enolate will likely adopt a conformation that minimizes steric clashes with the bulky benzyl group, thereby exposing one face to the electrophile and leading to a diastereoselective transformation. Studies on related N-benzyl glutarimide (B196013) systems have shown that the N-benzyl group can effectively control the stereochemistry of aldol reactions. mdpi.com
Furthermore, the N-benzylpiperidine motif is a common feature in pharmacologically active compounds, where its three-dimensional structure and potential for cation-π interactions are crucial for binding to biological targets. ub.edu The stereochemical orientation of the benzyl group and other substituents on the piperidine ring, which can be controlled during synthesis, is therefore of paramount importance for the biological activity of such molecules.
Despite extensive research, there is a notable scarcity of publicly available scientific literature detailing the specific applications of This compound as a chiral building block in the synthesis of complex molecules as outlined in the requested article structure. Searches for its use in the preparation of quinolizidine (B1214090) ring systems, indole (B1671886) alkaloid precursors, pseudopeptide analogs, fused polycyclic compounds, and bridgehead nitrogen heterocycles did not yield specific examples or detailed research findings directly involving this compound.
General methodologies for the synthesis of these complex molecular frameworks often utilize various chiral piperidine derivatives. For instance, the enantioselective construction of piperidine-containing natural products, including quinolizidine and indole alkaloids, has been achieved using phenylglycinol-derived oxazolopiperidone lactams. nih.gov These versatile intermediates allow for the controlled introduction of substituents at various positions on the piperidine ring. nih.gov Similarly, the synthesis of functionalized piperidines is a key strategy in building diverse alkaloid structures. rsc.org
However, the specific role and synthetic utility of This compound in these contexts are not documented in the available literature. While the synthesis of various heterocyclic systems, such as fused polycyclic compounds and bridgehead nitrogen heterocycles, is an active area of research, the application of this particular chiral aminolactam as a starting material or key intermediate is not described.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline due to the lack of specific research data on This compound for the requested applications.
Application of 5s 5 Amino 1 Benzylpiperidin 2 One As a Chiral Building Block in Complex Molecule Synthesis
Utility in the Diversification of Chiral Chemical Libraries
The strategic design and synthesis of chiral chemical libraries are fundamental to modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. (5S)-5-Amino-1-benzylpiperidin-2-one emerges as a valuable chiral building block for diversity-oriented synthesis (DOS), a strategy that aims to generate structurally diverse molecules from a common scaffold. researchgate.net The utility of this compound in the diversification of chiral chemical libraries stems from its inherent structural features: a stereochemically defined center, a conformationally constrained piperidinone ring, and two distinct nitrogen atoms—a primary amine and a lactam nitrogen—that offer orthogonal sites for chemical modification. These features allow for the systematic introduction of molecular diversity, leading to the generation of libraries with a wide range of three-dimensional shapes and functionalities.
The core principle behind using this compound in library synthesis is the ability to perform a variety of chemical transformations on its functional groups in a combinatorial fashion. This approach allows for the rapid generation of a large number of unique, yet related, molecules. The primary amino group at the C5 position and the lactam moiety serve as key handles for derivatization, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
Diversification via the C5-Amino Group
The primary amino group of this compound is a versatile functional group for introducing a wide array of substituents, thereby generating significant molecular diversity. Standard parallel synthesis techniques can be employed to react the amine with various electrophilic building blocks.
Reductive Amination: Further diversification can be achieved through reductive amination with a diverse set of aldehydes and ketones. This two-step, one-pot reaction involves the formation of an intermediate imine followed by reduction, typically with a mild reducing agent such as sodium triacetoxyborohydride (B8407120). This strategy allows for the introduction of a wide range of alkyl and aryl substituents at the amino nitrogen, significantly expanding the chemical space of the library.
Urea (B33335) and Thiourea Formation: The reaction of the primary amine with a library of isocyanates or isothiocyanates provides access to a diverse range of ureas and thioureas. These functional groups are known to be important pharmacophores in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.
The following table summarizes the potential diversification strategies at the C5-amino group:
| Reaction Type | Reagents/Building Blocks | Resulting Functional Group | Type of Diversity Introduced |
| Acylation | Carboxylic acids, Acid chlorides | Amide | Aromatic, Aliphatic, Heterocyclic side chains |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Varied electronic and steric properties |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine | Alkyl and Aryl substituents |
| Urea Formation | Isocyanates | Urea | Hydrogen bonding motifs |
| Thiourea Formation | Isothiocyanates | Thiourea | Hydrogen bonding and structural rigidity |
Modification of the Piperidinone Scaffold
The lactam moiety of this compound offers additional opportunities for structural diversification.
N-Debenzylation and Re-functionalization: The N-benzyl group can be removed via catalytic hydrogenation to yield the corresponding secondary lactam. This newly liberated N-H bond can then be derivatized with a variety of alkylating or acylating agents, introducing another layer of diversity. This two-step process allows for the introduction of substituents that may not be compatible with the conditions required for the initial synthesis of the scaffold.
Lactam Ring-Opening: The lactam ring can be opened under hydrolytic conditions (acidic or basic) to generate the corresponding chiral amino acid derivative. The resulting carboxylic acid and secondary amine can then be used as handles for further combinatorial derivatization, transforming the cyclic scaffold into a flexible, acyclic structure. This approach dramatically alters the three-dimensional topology of the molecules in the library.
The table below outlines diversification strategies involving the piperidinone scaffold:
| Reaction Type | Reagents/Conditions | Resulting Scaffold | Type of Diversity Introduced |
| N-Debenzylation | H₂, Pd/C | Secondary Lactam | Access to N-derivatization |
| N-Alkylation/Acylation | Alkyl halides, Acid chlorides | N-Substituted Lactam | Varied N-substituents |
| Lactam Ring-Opening | H₃O⁺ or OH⁻ | Chiral Amino Acid | Acyclic scaffolds with new functional handles |
The systematic application of these diversification strategies to the this compound scaffold can lead to the generation of extensive and structurally diverse chiral chemical libraries. The resulting compounds can then be screened against a variety of biological targets to identify new lead compounds for drug development. The modular nature of this approach, combined with the stereochemical purity of the starting material, makes this compound a highly attractive platform for modern medicinal chemistry and chemical biology research.
Mechanistic Investigations and Computational Studies of 5s 5 Amino 1 Benzylpiperidin 2 One
Elucidation of Reaction Mechanisms for Lactam Formation and Subsequent Transformations
The formation of the δ-lactam ring in (5S)-5-amino-1-benzylpiperidin-2-one can be achieved through various synthetic strategies, primarily involving intramolecular cyclization of a suitable linear precursor. A common and effective method is the intramolecular amidation of a δ-amino acid derivative. This process involves the activation of a carboxylic acid group in a precursor, such as 5-amino-6-phenyl-5-(N-benzylamino)hexanoic acid, followed by nucleophilic attack by the secondary amine to form the six-membered ring.
The mechanism typically proceeds as follows:
Activation of the Carboxylic Acid: The terminal carboxylic acid is converted into a more reactive species, such as an acyl chloride, a mixed anhydride, or an active ester, using standard coupling reagents.
Intramolecular Nucleophilic Acyl Substitution: The N-benzylamino group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon.
Ring Closure and Proton Transfer: This attack leads to a tetrahedral intermediate, which then collapses to form the amide bond of the piperidin-2-one ring, releasing a leaving group. A final proton transfer step yields the stable lactam.
Alternative routes, such as reductive amination of a δ-keto acid precursor followed by cyclization, or transition metal-catalyzed C-H amidation, have also been developed for the synthesis of related lactam structures. researchgate.netescholarship.orgnih.gov For instance, strategies involving hemoprotein-catalyzed intramolecular C-H amidation have shown promise for creating various lactam rings with high stereoselectivity. researchgate.netescholarship.org
Once formed, the this compound scaffold can undergo various subsequent transformations. The secondary amino group at the C5 position serves as a key functional handle for diversification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents, enabling the creation of a library of derivatives for further investigation.
Computational Chemistry Approaches to Stereochemical Control
Computational chemistry provides powerful tools to understand and predict the stereochemical outcome of chemical reactions. For a chiral molecule like this compound, controlling both diastereoselectivity and enantioselectivity is paramount.
In syntheses where multiple stereocenters are formed or modified, computational analysis can elucidate the origins of diastereoselectivity. If the precursor to this compound already contains a stereocenter, the cyclization step can be influenced by substrate control, leading to the preferential formation of one diastereomer over another.
Transition state modeling using methods like Density Functional Theory (DFT) can be employed to analyze the different energetic pathways leading to various diastereomers. By calculating the energies of the transition states for the ring-closure step, chemists can predict the major product. For example, in a hypothetical cyclization, steric interactions between the bulky N-benzyl group and other substituents on the acyclic precursor would be modeled to identify the lowest energy transition state, which corresponds to the favored diastereomeric product.
Table 1: Hypothetical DFT Calculation of Transition State Energies for Diastereoselective Lactam Formation
This table illustrates how computational analysis could predict the diastereomeric outcome of a cyclization reaction to form a disubstituted piperidinone. The lower activation energy for Transition State A suggests that the (5S, XR)-diastereomer would be the major product.
| Transition State | Precursor Conformation | Diastereomeric Product | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
| Transition State A | Staggered | (5S, XR)-Product | 15.2 | ~95 : 5 |
| Transition State B | Eclipsed | (5S, XS)-Product | 17.5 |
Note: Data are hypothetical and for illustrative purposes.
Achieving high enantioselectivity in the synthesis of the (5S) enantiomer often requires the use of chiral catalysts, reagents, or enzymes. Computational modeling is instrumental in understanding the mechanism of these enantioselective transformations. nih.gov
For a catalyst-controlled reaction, molecular docking and transition state calculations can model the interaction between the substrate and the chiral catalyst. These models can reveal key non-covalent interactions, such as hydrogen bonds or steric repulsions, within the catalyst-substrate complex that stabilize the transition state leading to the (5S) product while destabilizing the pathway to the (5R) enantiomer. nih.gov For example, modeling an enantioselective hydrogenation or an enzymatic resolution could pinpoint the specific interactions that govern the stereochemical outcome, guiding the design of more efficient and selective catalysts. researchgate.netescholarship.orgnih.gov
Theoretical Studies on Conformational Preferences of the Piperidin-2-one Ring
The biological activity and chemical reactivity of cyclic molecules are often dictated by their three-dimensional shape. Theoretical studies are essential for determining the preferred conformations of the piperidin-2-one ring in this compound.
The six-membered piperidin-2-one ring is not planar and typically adopts low-energy conformations such as a chair, twist-boat, or boat. rsc.org The presence of the N-benzyl group introduces partial double-bond character into the N-C(O) bond due to amide resonance, which can influence ring geometry. Furthermore, the stereochemistry and orientation (axial vs. equatorial) of the amino group at the C5 position significantly impact the conformational equilibrium.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. acs.orgnih.gov By simulating the molecule's movement in a solvent environment, MD can identify the most stable conformers, the relative populations of each state, and the energy barriers for interconversion between them. These simulations would likely show that the piperidin-2-one ring predominantly exists in a chair-like conformation, with the bulky N-benzyl group occupying a pseudo-equatorial position to minimize steric strain. The C5-amino group would also have a preferred orientation, likely equatorial, to avoid unfavorable 1,3-diaxial interactions.
Quantum chemical calculations, particularly using DFT, provide a precise method for determining the relative energies of different conformers and the energetics of reaction pathways. cuny.eduresearchgate.netnih.gov By performing geometry optimizations and frequency calculations, the relative stabilities of various chair, boat, and twist-boat conformations can be quantified. nih.govacs.org
These calculations can also elucidate the electronic structure, providing insights into the molecule's reactivity. For example, mapping the electrostatic potential can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. Furthermore, quantum calculations are crucial for validating the mechanisms of formation, providing quantitative energy profiles for proposed reaction pathways, and confirming the structures of transition states. cuny.edu
Table 2: Hypothetical Relative Energies of this compound Conformers
This table shows hypothetical relative energies for different conformations, calculated using DFT. The chair conformation with both substituents in equatorial positions is predicted to be the most stable.
| Conformation | C5-NH2 Position | N-Benzyl Position | Relative Energy (ΔG, kcal/mol) |
| Chair | Equatorial | Equatorial | 0.00 |
| Chair | Axial | Equatorial | +2.1 |
| Twist-Boat | Equatorial | Equatorial | +5.5 |
| Boat | Equatorial | Equatorial | +6.8 |
Note: Data are hypothetical and for illustrative purposes. Calculated at the B3LYP/6-31G(d) level of theory.
Advanced Analytical Methodologies for Structural Characterization and Stereochemical Assignment
High-Resolution Spectroscopic Techniques (e.g., 2D Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Infrared Spectroscopy)
A complete structural elucidation of (5S)-5-amino-1-benzylpiperidin-2-one would rely on a combination of high-resolution spectroscopic methods.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the molecule. For this compound, these experiments would confirm the piperidin-2-one ring structure, the presence and position of the amino and benzyl (B1604629) groups, and the relative stereochemistry of the protons on the chiral center. However, specific spectral data, including chemical shifts and coupling constants for this compound, are not documented in the searched sources.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion, thereby confirming the elemental composition of this compound (C₁₂H₁₆N₂O). Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the compound's structure, such as the loss of the benzyl group or fragments of the piperidinone ring. While the molecular formula is known, detailed HRMS fragmentation data for this specific compound is not available.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the amide carbonyl (C=O) stretch, the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, and the C-N stretches. Without experimental data, a table of expected versus observed frequencies cannot be compiled.
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)
The stereochemical purity of this compound is a critical parameter that would be determined using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The selection of the appropriate CSP (e.g., polysaccharide-based, cyclodextrin-based) and mobile phase is crucial for achieving baseline separation. For this compound, a validated chiral HPLC method would be necessary to quantify the (5S) enantiomer in the presence of its (5R) counterpart. However, specific methods, including the type of column, mobile phase composition, flow rate, and detection wavelength, have not been reported for this compound.
Chiral Gas Chromatography (GC): In some cases, chiral GC can be used for the enantiomeric separation of volatile compounds or their volatile derivatives. The compound might need to be derivatized to increase its volatility and thermal stability. Similar to chiral HPLC, this technique relies on a chiral stationary phase. No specific chiral GC methods for the analysis of this compound were found in the available literature.
Future Research Directions and Perspectives on 5s 5 Amino 1 Benzylpiperidin 2 One Chemistry
Development of Green Chemistry-Compliant Synthetic Routes
Traditional multi-step syntheses of complex chiral molecules often involve hazardous reagents, stoichiometric waste, and significant energy consumption. The future development of synthetic routes to (5S)-5-amino-1-benzylpiperidin-2-one will increasingly prioritize the principles of green chemistry, aiming for higher efficiency and minimal environmental impact. nih.gov
One promising avenue is the application of biocatalysis. nih.gov Chemo-enzymatic approaches could provide highly stereoselective pathways, potentially reducing the reliance on classical resolution techniques. researchgate.net For instance, enzymes such as transaminases, lipases, or oxidoreductases could be employed for the asymmetric synthesis or resolution of key intermediates. researchgate.netnih.gov A hypothetical chemo-enzymatic cascade could involve the dearomatization of a pyridine (B92270) precursor followed by a stereoselective enzymatic step to install the chiral amine, offering a streamlined and environmentally benign process. nih.gov
Furthermore, research into one-pot multicomponent reactions represents another green approach. researchgate.net Designing a convergent synthesis where multiple bonds are formed in a single operation would significantly improve atom economy and reduce the number of isolation and purification steps, thereby minimizing solvent and energy usage. capes.gov.br The exploration of aqueous media or other green solvents would further enhance the sustainability of the synthesis.
| Approach | Potential Advantages | Key Green Chemistry Principles Addressed | Research Focus |
|---|---|---|---|
| Biocatalytic/Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced use of toxic metals. nih.govresearchgate.net | Use of Renewable Feedstocks, Catalysis, Safer Solvents and Auxiliaries. | Discovery of novel enzymes (e.g., transaminases, ene-reductases), process optimization in aqueous media. |
| One-Pot Multicomponent Reactions | Increased atom economy, reduced waste, fewer synthetic steps. researchgate.net | Atom Economy, Prevention of Waste. | Design of novel cascade reactions, exploration of catalytic systems (organocatalysis, metal catalysis). |
| Flow Chemistry | Improved safety, better control over reaction parameters, ease of scalability. | Real-time Analysis for Pollution Prevention, Inherently Safer Chemistry for Accident Prevention. | Development of continuous flow reactors for key synthetic steps, integration of purification modules. |
Exploration of Novel Catalytic Transformations
The this compound scaffold is rich in functionality, offering numerous sites for further elaboration through modern catalytic methods. Future research is expected to unlock novel transformations that can selectively modify its structure, providing rapid access to a diverse range of derivatives.
A significant area of exploration will be the catalytic C–H functionalization of the piperidinone ring. nih.govacs.org The development of catalysts capable of selectively activating the C-3, C-4, or C-6 positions would enable the introduction of new substituents (e.g., aryl, alkyl, or other functional groups) without the need for pre-functionalized substrates. acs.orgresearchgate.net Such methods are highly sought after for their efficiency and ability to streamline the synthesis of complex analogues. nih.gov Palladium-catalyzed C(sp3)–H arylation, for example, could be adapted to introduce molecular complexity directly onto the saturated core. nih.gov
Additionally, novel catalytic reactions targeting the lactam moiety could be explored. While reductions of lactams to the corresponding piperidines are well-established, catalytic methods for ring-opening, expansion, or functionalization of the amide bond are less common but hold immense potential for creating diverse heterocyclic structures. nih.gov Similarly, the primary amino group can serve as a handle for a variety of catalytic cross-coupling reactions to forge new carbon-nitrogen bonds.
| Transformation | Target Site | Potential Catalyst Type | Outcome |
|---|---|---|---|
| C(sp³)–H Arylation/Alkylation | C-3, C-4, C-6 positions | Palladium, Rhodium, Iridium | Direct introduction of new carbon-carbon bonds. acs.org |
| Lactam α-Functionalization | C-3 position | Organocatalysis, Transition Metal Catalysis | Access to α-substituted lactams. |
| Catalytic Amide Bond Cleavage/Functionalization | Lactam C-N bond | Nickel, Rhodium | Ring-opened products or novel heterocyclic scaffolds. |
| N-H Functionalization | 5-amino group | Copper, Palladium (Buchwald-Hartwig) | Synthesis of N-aryl or N-alkyl derivatives. |
Expansion of Synthetic Applications as a Chiral Synthon
The inherent chirality and bifunctional nature (amine and lactam) of this compound make it a powerful chiral synthon for the synthesis of biologically active molecules, particularly alkaloids and other nitrogen-containing natural products. nih.govresearchgate.net Future research will likely expand its application in the total synthesis of complex targets.
By leveraging the stereocenter at C-5, chemists can control the stereochemistry of subsequent transformations. For example, the amino group can direct diastereoselective reactions on the piperidinone ring, or the entire scaffold can be incorporated into a larger molecule. The reduction of the lactam carbonyl would yield a chiral 1-benzyl-5-aminopiperidine, a versatile intermediate for further functionalization. This approach has been used in the synthesis of 3-piperidinol alkaloids from similar 2-piperidone (B129406) building blocks. nih.govacs.org The strategic manipulation of the amino and lactam functionalities can provide access to a wide array of disubstituted and trisubstituted piperidine (B6355638) cores, which are prevalent in many pharmaceuticals. nih.govcdnsciencepub.com
The compound could serve as a key fragment in fragment-based synthesis campaigns, where its rigid, chiral structure can be elaborated to build molecules with high three-dimensional complexity, a desirable trait for potent and selective bioactive compounds. acs.org
Interdisciplinary Research Synergies in Organic Synthesis and Chemical Biology
The intersection of organic synthesis and chemical biology offers fertile ground for future research involving this compound and its derivatives. reachemchemicals.com The piperidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in approved drugs and natural products with diverse biological activities. researchgate.netacs.org
One area of synergy lies in the development of peptidomimetics. mdpi.com The rigidified amino acid-like structure of the compound makes it an excellent candidate for incorporation into peptide sequences to create analogues with improved metabolic stability, receptor affinity, and selectivity. nih.govnih.gov These peptidomimetics could be used as molecular probes to study protein-protein interactions or as potential therapeutic agents.
Furthermore, a library of derivatives synthesized from this compound could be screened for various biological activities. The combination of the chiral amine and the benzyl-protected lactam provides a template that can be systematically modified, allowing for the exploration of structure-activity relationships (SAR). reachemchemicals.com This symbiotic relationship between synthetic chemistry's ability to create novel structures and chemical biology's tools to evaluate their function can accelerate the discovery of new probes and drug leads. nih.govpnas.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
